molecular formula C13H27NO B13634350 (4-(Tert-butyl)-1-ethoxycyclohexyl)methanamine

(4-(Tert-butyl)-1-ethoxycyclohexyl)methanamine

Cat. No.: B13634350
M. Wt: 213.36 g/mol
InChI Key: KZZWIICHBLXDKD-UHFFFAOYSA-N
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Description

(4-(Tert-butyl)-1-ethoxycyclohexyl)methanamine is a cyclohexane-based methanamine derivative featuring a tert-butyl group at the 4-position and an ethoxy group at the 1-position of the cyclohexane ring. This compound (CAS: 1216272-35-3) is listed as a discontinued product, likely due to its niche applications in chemical research as a synthetic intermediate or building block for complex molecules . While direct pharmacological data are unavailable, its structural motifs align with compounds used in catalysis, medicinal chemistry, and materials science.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

(4-tert-butyl-1-ethoxycyclohexyl)methanamine

InChI

InChI=1S/C13H27NO/c1-5-15-13(10-14)8-6-11(7-9-13)12(2,3)4/h11H,5-10,14H2,1-4H3

InChI Key

KZZWIICHBLXDKD-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC(CC1)C(C)(C)C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Tert-butyl)-1-ethoxycyclohexyl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Ethoxylation: The ethoxy group can be introduced through an etherification reaction using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of (4-(Tert-butyl)-1-ethoxycyclohexyl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Tert-butyl)-1-ethoxycyclohexyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of various substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Substituted amines, amides.

Scientific Research Applications

(4-(Tert-butyl)-1-ethoxycyclohexyl)methanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Tert-butyl)-1-ethoxycyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, altering biochemical pathways. Additionally, it may bind to receptors, modulating cellular signaling and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with (4-(tert-butyl)-1-ethoxycyclohexyl)methanamine , differing in substituents, ring systems, or functional groups. Key comparisons are outlined below:

Cyclohexane-Based Methanamine Derivatives

  • (1-Ethoxycyclohexyl)methanamine Hydrochloride (CAS: 2408975-31-3) Structure: Lacks the tert-butyl group but retains the ethoxy-substituted cyclohexane core. Functional Groups: Methanamine hydrochloride salt. Key Differences: The hydrochloride salt enhances aqueous solubility, making it more suitable for pharmaceutical applications.
  • N-(4-(tert-butyl)cyclohexylidene)-1-(4-methoxyphenyl)methanamine oxide (S8)

    • Structure : Cyclohexylidene (ketone-derived Schiff base) with a methoxyphenyl substituent.
    • Functional Groups : N-oxide and imine.
    • Key Differences : The N-oxide and methoxy groups introduce polarity, altering solubility and electronic properties. This compound is synthesized via Cope rearrangement, a pathway distinct from the target compound’s likely alkylation or condensation routes .

Aromatic Methanamine Derivatives

  • N-(4-(tert-butyl)benzylidene)-1-(4-(tert-butyl)phenyl)methanamine (4d)

    • Structure : Benzene rings with tert-butyl groups and an imine linkage.
    • Functional Groups : Schiff base (C=N).
    • Key Differences : The aromatic system and imine group enable participation in redox catalysis, as demonstrated in aerobic amine oxidation reactions (92% yield). The tert-butyl groups enhance steric stabilization but reduce solubility compared to the cyclohexane-based target .
  • 1-(3-Chloro-4-ethoxy-5-methoxyphenyl)-N-(2-thienylmethyl)methanamine

    • Structure : Polysubstituted phenyl ring (Cl, ethoxy, methoxy) with a thiophene-methyl group.
    • Functional Groups : Tertiary amine, thiophene.
    • Key Differences : The electron-withdrawing Cl and electron-donating methoxy groups create a polarized aromatic system, while the thiophene introduces sulfur-based π-π interactions. Such features are advantageous in designing receptor-targeted molecules .

Heterocyclic and Hybrid Systems

  • (4-butylcyclohexyl)(5-ethylthiophen-2-yl)methanamine

    • Structure : Cyclohexane with a butyl substituent and a thiophene-ethyl group.
    • Functional Groups : Thiophene, secondary amine.
    • Key Differences : The thiophene moiety offers conjugation and metal-binding capabilities, which could be leveraged in catalysis or sensor design. The butyl group increases hydrophobicity compared to the target’s tert-butyl .
  • (4-Isobutylthiophen-2-yl)methanamine hydrochloride

    • Structure : Thiophene ring with an isobutyl substituent.
    • Functional Groups : Primary amine hydrochloride.
    • Key Differences : The amine is directly attached to the thiophene ring, enabling strong electronic communication with the heterocycle. This configuration is common in bioactive molecules targeting sulfur-dependent enzymes .

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